An In-depth Technical Guide to 3,5-Dichlorothiophenol (CAS: 17231-94-6)
An In-depth Technical Guide to 3,5-Dichlorothiophenol (CAS: 17231-94-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and toxicological profile of 3,5-Dichlorothiophenol. Due to the limited availability of published data on its specific biological interactions, this document also presents a hypothetical metabolic pathway based on the known biotransformation of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
3,5-Dichlorothiophenol is a halogenated aromatic thiol that appears as a white to light yellow crystalline powder with a characteristic pungent odor.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1]
Table 1: Physical and Chemical Properties of 3,5-Dichlorothiophenol
| Property | Value | Reference(s) |
| CAS Number | 17231-94-6 | [1][2] |
| Molecular Formula | C₆H₄Cl₂S | [1][2] |
| Molecular Weight | 179.07 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Odor | Strong, pungent | [1] |
| Melting Point | 62-65 °C | [3] |
| Boiling Point | 270-272 °C | [3] |
| Density | 1.421 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |
| pKa | 5.07 ± 0.11 (Predicted) | [3] |
Synthesis and Purification
Synthesis Protocol: Nucleophilic Aromatic Substitution of 1,3,5-Trichlorobenzene
A common method for the synthesis of 3,5-Dichlorothiophenol involves the nucleophilic aromatic substitution of 1,3,5-trichlorobenzene with a sulfur source. The following is a generalized experimental protocol based on patent literature.
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 1,3,5-trichlorobenzene and a suitable solvent such as diethylene glycol.
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Addition of Sulfide Reagent: While stirring under an inert nitrogen atmosphere, add an alkali metal sulfide (e.g., sodium sulfide).
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Reaction Conditions: Heat the reaction mixture to a temperature between 150-240 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to protonate the thiolate.
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Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
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Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 3,5-Dichlorothiophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by vacuum distillation.
Spectral Data
Detailed spectral data for 3,5-Dichlorothiophenol is not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.
Table 2: Predicted Spectral Data for 3,5-Dichlorothiophenol
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons would appear as a multiplet or distinct signals in the range of 7.0-7.5 ppm. - The thiol proton (-SH) would likely appear as a singlet, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | - Aromatic carbons would show signals in the region of 120-140 ppm. - The carbon atom bonded to the sulfur (C-S) would be expected around 130-140 ppm. - The carbons bonded to chlorine (C-Cl) would be in a similar region, influenced by the halogen's electronegativity. |
| Mass Spec. | - The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (178 g/mol for the ³⁵Cl isotopes). - Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be prominent, with a characteristic M+2 peak approximately 65% of the M⁺ peak intensity. - Fragmentation may involve the loss of the thiol group (-SH), chlorine atoms (-Cl), or HCl. |
| IR Spec. | - A weak S-H stretching band around 2550-2600 cm⁻¹. - C-S stretching vibration in the range of 600-800 cm⁻¹. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. - C-Cl stretching bands in the 600-800 cm⁻¹ region. |
Reactivity
The reactivity of 3,5-Dichlorothiophenol is primarily dictated by the thiol group and the electron-deficient aromatic ring due to the presence of two chlorine atoms.
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Nucleophilicity of the Thiol Group: The thiol group can be deprotonated to form a thiolate anion, which is a strong nucleophile. This thiolate can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form thioethers and thioesters, respectively.
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Electrophilic Aromatic Substitution: The dichlorinated benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. Reactions would require harsh conditions, and substitution would be directed to the positions ortho and para to the thiol group, though significantly hindered.
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Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding disulfide (bis(3,5-dichlorophenyl) disulfide), while stronger oxidizing agents can lead to the formation of sulfonic acids.
Toxicology and Metabolism
The toxicological properties of 3,5-Dichlorothiophenol have not been extensively studied. However, it is classified as a hazardous substance that can cause skin and eye irritation.[1] Prolonged or repeated exposure may lead to more severe health effects.[1]
Direct studies on the metabolic pathways of 3,5-Dichlorothiophenol are not available in the current literature. However, a hypothetical metabolic pathway can be proposed based on the known metabolism of other chlorinated aromatic compounds and thiophenols. The metabolism of xenobiotics typically involves Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion.
For a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione, it has been suggested that hepatic cytochrome P450 (CYP) isozymes, particularly CYP3A, are involved in its biotransformation, which can contribute to hepatotoxicity.[4][5]
Hypothetical Metabolic Pathway:
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Phase I Metabolism:
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Oxidation: The thiol group could be oxidized to a sulfenic acid, then a sulfinic acid, and finally a sulfonic acid. The aromatic ring could also undergo hydroxylation, mediated by cytochrome P450 enzymes.
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Dechlorination: Reductive or oxidative dechlorination may occur, although this is generally a slower process for aromatic chlorides.
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Phase II Metabolism:
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Glucuronidation: The hydroxylated metabolites or the thiol group itself could be conjugated with glucuronic acid.
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Sulfation: The hydroxylated metabolites could be sulfated.
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Glutathione Conjugation: The aromatic ring could potentially undergo conjugation with glutathione, especially if an electrophilic intermediate is formed.
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References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 3,5-Dichlorobenzenethiol | C6H4Cl2S | CID 2736096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-DICHLOROTHIOPHENOL CAS#: 17231-94-6 [amp.chemicalbook.com]
- 4. Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
